molecular formula C8H5ClF4 B1439459 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-29-1

1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene

Cat. No. B1439459
M. Wt: 212.57 g/mol
InChI Key: BWEOIASLWNGZGE-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene is a chemical compound with the empirical formula C8H5ClF4. It has a molecular weight of 212.57 . This compound is a solid in form .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene can be represented by the SMILES string FC(F)(F)CC1=C(F)C(Cl)=CC=C1 . The InChI representation is 1S/C8H5ClF4/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 .

Scientific Research Applications

Synthesis of Advanced Polymers

Soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, have been synthesized by reacting fluorine-containing aromatic diamines with aromatic dianhydrides. This includes compounds derived from reactions involving chloro and fluoro-substituted benzene derivatives, highlighting their utility in creating high-quality and purity polyimide films (Xie et al., 2001).

Mass-Analyzed-Threshold-Ionization Spectroscopy

The ionic properties of halogenated benzene derivatives have been explored using mass-analyzed-threshold-ionization (MATI) spectroscopy. This includes studies on compounds like 1,3-dichloro-2-fluoro-benzene, providing insights into their electronic ground states and vibrational modes (Krüger et al., 2015).

Development of Novel Poly(arylene ether)s

The synthesis of novel 2-trifluoromethyl-activated bisfluoro monomers and their conversion into poly(arylene ether)s showcases the role of fluoro-substituted benzene derivatives in developing polymers with high thermal stability and excellent solubility in a wide range of organic solvents. These materials are promising for applications requiring transparency and flexibility in optical materials (Liaw et al., 2007).

Regiocontrolled Hydroarylation

The regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids, resulting in high yields of 1,1-diaryl-2-trifluoromethylethenes, demonstrates the potential of fluoro-substituted benzene derivatives in synthetic organic chemistry. This process facilitates the synthesis of CF3-substituted aromatic compounds, which are valuable in medicinal chemistry and materials science (Alkhafaji et al., 2013).

Investigation of Fluorous Polymers

The study of fluorous polymers, such as poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxide-co-tetrafluoroethylene) (Teflon AF), for solute transport and extraction, underlines the importance of fluoro-substituted compounds in understanding the interaction between polymers and various solutes. This research provides a foundation for developing advanced materials for separation and filtration technologies (Zhao et al., 2004).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P310 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-6-2-1-3-7(10)5(6)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEOIASLWNGZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234554
Record name 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene

CAS RN

1099597-29-1
Record name 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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